molecular formula C20H29NO3 B1237230 N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone CAS No. 107746-52-1

N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone

Cat. No. B1237230
CAS RN: 107746-52-1
M. Wt: 331.4 g/mol
InChI Key: NJTQENWDJVHUOX-GXDHUFHOSA-N
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Description

“N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone” is a novel non-steroidal anti-inflammatory agent .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • Synthesis and Anti-inflammatory Activities : This compound has been synthesized and evaluated as a candidate for anti-inflammatory and analgesic agents. It shows dual inhibitory activity on prostaglandin and leukotriene synthesis, comparable to indomethacin but with reduced ulcerogenic effects. It is considered a potential drug for clinical application due to its wider safety margin compared to indomethacin or piroxicam (Ikuta et al., 1987).

  • Pharmacological Properties : The compound, identified as E-5110, has been studied in various anti-inflammatory, analgesic, and antipyretic animal models. It demonstrated potent activity against different types of inflammation and had a favorable therapeutic index, indicating its potential as a powerful anti-inflammatory compound (Shirota et al., 1987).

Effect on Metabolism and Enzymes

  • Impact on Trimethadione Metabolism : In a study involving beagle dogs, the compound affected the pharmacokinetics of trimethadione, a drug used to manage seizures. It also influenced the content and activity of certain P450 isozymes, demonstrating its impact on drug metabolism (Daling et al., 1994).

Synthesis and Characterization

  • Electrochemical Oxidation Study : Research on the electrochemical oxidation of a related compound, (R)-4-hydroxy-2-pyrrolidone, provided insights into its potential as a key building block for stereoselective N-acyliminium ion coupling reactions (Lennartz et al., 1999).

  • Efficient Synthesis Method : An effective and selective synthesis method for a related antiarthritic drug candidate was developed, showcasing the compound's relevance in pharmaceutical synthesis (Inagaki et al., 2002).

properties

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTQENWDJVHUOX-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCN(C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone

CAS RN

107746-52-1
Record name E 5110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107746521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

27.6 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 54.0 g of (N-methoxy-2-pyrrolidone-3-yl)triphenylphosphonium bromide and 33.0 ml of triethylamine were heated at 50° C. in ethanol for four hours. After distilling the ethanol off, the residue was dissolved in chloroform, washed with water and then a saturated saline solution and dried over anhydrous magnesium sulfate. After distilling the chloroform off, the residue was treated with the column chromatography, using silica gel and a carrier liquid of benzene and acetone and recrystallized with a mixture of ethyl acetate and hexane to give 26.5 g of the title compound.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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